

Spectroscopic Analysis of Danofloxacin Mesylate: A Technical Guide

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Compound of Interest		
Compound Name:	Danofloxacin Mesylate	
Cat. No.:	B194095	Get Quote

Introduction

Danofloxacin, as **danofloxacin mesylate** (C₁₉H₂₀FN₃O₃· CH₄O₃S), is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] It is primarily employed to treat respiratory and intestinal infections in cattle, pigs, and poultry.[3] The molecule's mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and cell division.[1] Rigorous quality control and structural confirmation are paramount in pharmaceutical manufacturing. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental tools for the identification, characterization, and purity assessment of active pharmaceutical ingredients (APIs) like **danofloxacin mesylate**. This guide provides an indepth overview of these analytical methods as applied to **danofloxacin mesylate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For **danofloxacin mesylate**, the quinolone core contains a chromophore that absorbs light in the UV range, providing a quantitative measure of the substance's concentration and characteristic absorption maxima (λ max) useful for identification.

Experimental Protocol: UV-Vis Spectroscopy

 Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1.0 cm quartz cells is required.[4]



- Solvent Selection: Depending on the desired pH, 0.1 M Hydrochloric Acid (for acidic conditions) or 0.1 M Sodium Hydroxide (for basic conditions) can be used. Methanol is also a suitable solvent for general analysis.[5]
- Standard Solution Preparation:
 - Accurately weigh approximately 20.0 mg of danofloxacin mesylate reference standard into a 100.0 mL volumetric flask.
 - Dissolve and dilute to volume with the chosen solvent (e.g., methanol) to obtain a stock solution of 200.0 μg/mL. The flask may be sonicated for up to 20 minutes to ensure complete dissolution.[5][6]
- Working Solution Preparation:
 - Dilute the stock solution with the same solvent to prepare a working solution with a concentration within the linear range of the instrument (e.g., 5.0 µg/mL).
- Spectral Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction from 200 to 400 nm.
 - Rinse the cuvette with the working solution, then fill it and place it in the sample holder.
 - Scan the spectrum from 200 to 400 nm and record the absorbance values. Identify the wavelength of maximum absorbance (λmax).[5]

Data Presentation: UV-Vis Absorption

The UV absorption maxima for danofloxacin are influenced by the pH of the medium due to the presence of acidic and basic functional groups.

Solvent/Condition	λmax (nm)
Acidic (e.g., 0.1 M HCI)	282[7]
Basic (e.g., 0.1 M NaOH)	278[7]



Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" by measuring the vibrational modes of chemical bonds within a molecule.[8] It is a powerful technique for identifying functional groups and confirming the identity of a pharmaceutical compound by comparing its spectrum to that of a reference standard.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Instrumentation: A calibrated FTIR spectrometer equipped with a sample press.
- Sample Preparation:
 - Gently grind approximately 1-2 mg of the danofloxacin mesylate sample to a fine powder using an agate mortar and pestle.[1]
 - Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR range.[1]
 - Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]

Data Presentation: Characteristic IR Absorptions



The following table lists the expected characteristic absorption bands for the key functional groups in **danofloxacin mesylate**. These are based on established correlation tables, as a definitive, experimentally-derived peak list was not available in the consulted literature.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	3300 - 2500 (Broad)	Stretching
C-H (Aromatic/Alkene)	3100 - 3000	Stretching
C-H (Aliphatic)	3000 - 2850	Stretching
C=O (Ketone, quinolone)	1725 - 1705	Stretching
C=O (Carboxylic Acid)	1730 - 1700	Stretching
C=C (Aromatic)	1600 - 1475	Stretching
N-H (Amine salt)	2700 - 2250	Stretching
C-N (Amine)	1250 - 1000	Stretching
S=O (Mesylate)	1350 - 1175	Asymmetric & Symmetric Stretching
C-F (Fluoroaromatic)	1250 - 1000	Stretching

Note: The C=O stretching vibrations of the ketone and carboxylic acid are key features in the fluoroquinolone structure and may overlap or appear as a complex band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR provides information on the protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

• Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).



- Solvent Selection: A suitable deuterated solvent is required. Danofloxacin mesylate is soluble in DMSO.[1] Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate choice.
- Sample Preparation:
 - Accurately weigh 5-10 mg of danofloxacin mesylate into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
 - Cap the tube and gently agitate or vortex until the sample is fully dissolved.
- Spectral Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the ¹H NMR spectrum, referencing it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
 - Acquire the ¹³C NMR spectrum, referencing it to the solvent peak (DMSO-d₆ at ~39.52 ppm).
 - Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

Data Presentation: Predicted NMR Chemical Shifts

Disclaimer: The following chemical shift values are estimated ranges based on the known structure of **danofloxacin mesylate** and standard NMR correlation data. Experimental NMR data for **danofloxacin mesylate** were not available in the public literature reviewed for this guide.

Predicted ¹H NMR Data (in DMSO-d₆)



Proton Type	Structure Assignment	Predicted Chemical Shift (ppm)
Carboxylic Acid	-СООН	14.0 - 15.0 (very broad)
Aromatic CH	H-5	8.5 - 8.7
Aromatic CH	H-8	7.8 - 8.0
Cyclopropyl CH	-CH- (on N1)	3.4 - 3.6
Diazabicycloheptane	Bridgehead CH	4.0 - 4.5
Diazabicycloheptane	Other CH, CH2	2.5 - 3.8
Cyclopropyl CH ₂	-CH ₂ -	1.0 - 1.4
Methyl	N-CH₃	2.3 - 2.6
Mesylate	CH3-SO3H	~2.4

Predicted ¹³C NMR Data (in DMSO-d₆)

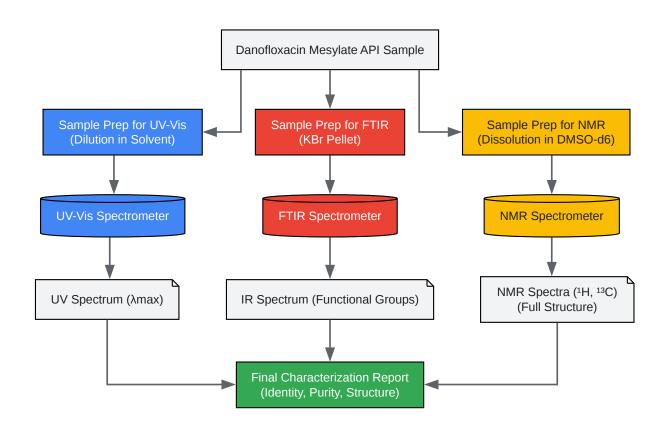


Carbon Type	Structure Assignment	Predicted Chemical Shift (ppm)
Carbonyl	C-4 (Ketone)	175 - 178
Carbonyl	C-3 (Carboxylic Acid)	165 - 168
Aromatic C-F	C-6	150 - 155
Aromatic C-N	C-7	145 - 150
Aromatic C-H	C-5, C-8	110 - 125
Aromatic Quaternary	C-4a, C-8a, etc.	105 - 140
Diazabicycloheptane	C atoms	45 - 65
Mesylate	CH3-SO3H	~40
Cyclopropyl CH	-CH- (on N1)	35 - 40
Methyl	N-CH ₃	30 - 35
Cyclopropyl CH ₂	-CH ₂ -	5 - 10

Visualizing the Analytical Workflow

The integration of these spectroscopic techniques provides a comprehensive characterization of the API. The general workflow and the interplay between the techniques are illustrated below.

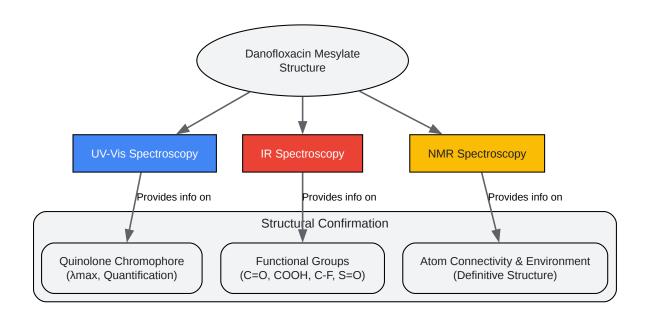




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Caption: General experimental workflow for the spectroscopic analysis of **danofloxacin mesylate**.





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Caption: Complementary information provided by different spectroscopic techniques for structural analysis.

Conclusion

The combined application of UV-Vis, IR, and NMR spectroscopy provides a robust and comprehensive framework for the analysis of **danofloxacin mesylate**. UV-Vis spectroscopy serves as a rapid method for quantification and initial identification based on its characteristic chromophore. FTIR spectroscopy confirms the presence of key functional groups, offering a distinct molecular fingerprint for identity confirmation. Finally, NMR spectroscopy provides the definitive and most detailed structural elucidation, confirming atom connectivity and stereochemistry. Together, these techniques are indispensable for ensuring the quality, identity, and purity of **danofloxacin mesylate** in research and pharmaceutical manufacturing environments.

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